molecular formula C12H14ClNO3S B2941345 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 69605-01-2

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Cat. No.: B2941345
CAS No.: 69605-01-2
M. Wt: 287.76
InChI Key: FZMXUJANQDCASA-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group, a formamido group, and a methylsulfanyl group attached to a butanoic acid backbone, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves the reaction of 4-chlorophenyl isocyanate with 4-(methylsulfanyl)butanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the formamido linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, while the chlorophenyl and methylsulfanyl groups can participate in hydrophobic interactions and electron-donating/withdrawing effects, respectively. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid
  • 2-[(2,4-dichlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid

Uniqueness

2-[(4-chlorophenyl)formamido]-4-(methylsulfanyl)butanoic acid is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-2-4-9(13)5-3-8/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMXUJANQDCASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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